N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide
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Overview
Description
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzenesulfonyl group, an oxadiazole ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyridine Carboxamide Moiety: This can be done through amide bond formation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds.
Scientific Research Applications
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving sulfonamides and oxadiazoles.
Mechanism of Action
The mechanism of action of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors that have affinity for sulfonamide or oxadiazole moieties.
Pathways Involved: It may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
N-(BENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE: Lacks the oxadiazole ring, which may affect its biological activity.
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-TRIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE: Contains a triazole ring instead of an oxadiazole ring, which could alter its chemical reactivity and biological properties.
Uniqueness
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE is unique due to the presence of both the benzenesulfonyl group and the oxadiazole ring, which confer specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C18H17N5O5S |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O5S/c24-16(13-5-4-8-19-11-13)20-9-10-21-17(25)18-22-15(23-28-18)12-29(26,27)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H,20,24)(H,21,25) |
InChI Key |
KNRXOHIVPUKUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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